molecular formula C₁₁H₇D₅N₂O₂ B1146675 D-Tryptophan (indole-D5) CAS No. 1202359-57-6

D-Tryptophan (indole-D5)

Cat. No. B1146675
M. Wt: 209.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of D-Tryptophan (indole-D5) involves the catalysis of the last two steps in the biosynthesis of L-tryptophan, where indole, a common metabolite, is transferred from the alpha-catalytic site to the beta-catalytic site through a long tunnel within the tryptophan synthase enzyme complex. This process is indicative of the complex biochemical pathways involved in its biosynthesis and the specificity of enzyme complexes in facilitating the transfer and transformation of indole to tryptophan derivatives (Dunn et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of D-Tryptophan (indole-D5) has been conducted through Raman spectroscopy, revealing that hydrogen bonding and side-chain conformation significantly affect its vibrational wavenumbers. The study demonstrates the influence of hydrogen bonding strength at the indole N1H site and the absolute value of the torsional angle about the Cα—Cβ—C3—C2 linkage on its molecular vibrations (Maruyama & Takeuchi, 1995).

Chemical Reactions and Properties

D-Tryptophan (indole-D5) participates in a range of chemical reactions, highlighted by its role in tryptophan synthase, a multienzyme complex. This complex channels indole, produced at the alpha subunit's active site, to the beta subunit's active site, where it reacts with L-serine to form L-tryptophan in a pyridoxal phosphate-dependent reaction. The presence of an intramolecular tunnel facilitates this process, underscoring the enzyme's sophisticated mechanism and the importance of indole as a key intermediate in tryptophan biosynthesis (Miles, 2001).

Scientific Research Applications

Biofilm Formation

D-Tryptophan, through its degradation product indole, plays a significant role in biofilm formation in bacteria such as Fusobacterium nucleatum. The degradation of D-Tryptophan to indole by tryptophanase influences the biofilm dynamics, indicating the role of these compounds in microbial communication and colonization processes (Sasaki-Imamura, Yano, & Yoshida, 2010).

Microbial Metabolism and Health Implications

Microbiota-derived tryptophan metabolites, including those from D-Tryptophan, have beneficial effects on host health. These metabolites, such as indole derivatives, are implicated in anti-inflammatory and metabolic effects, potentially benefiting conditions like metabolic disease and inflammatory bowel disease (Galligan, 2018).

Secondary Metabolite Synthesis

D-Tryptophan is a precursor for many biologically active secondary metabolites. Its transformation into various indole pigments and their involvement in disease etiology, such as in pityriasis versicolor, demonstrates its biochemical significance and potential therapeutic applications (Zuther et al., 2008).

Quantification and Detection Techniques

Advancements in quantification methods for D-Tryptophan and its metabolites, such as indole, have facilitated research into their biological roles and industrial applications. A specific colorimetric method for free tryptophan quantification highlights the importance of accurate detection techniques in various scientific and commercial fields (Wu et al., 2018).

Biochemistry and Medical Aspects

The unique structural, nutritional, metabolic, and medical aspects of D-Tryptophan, especially its role in the synthesis of neurotransmitters and its involvement in the kynurenine pathway, underscore its multifaceted importance in human health and disease (Palego et al., 2016).

Safety And Hazards

In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, the skin should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-BZVPBINISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312415
Record name D-Tryptophan-2,4,5,6,7-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tryptophan-d5

CAS RN

1202359-57-6
Record name D-Tryptophan-2,4,5,6,7-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tryptophan-2,4,5,6,7-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.